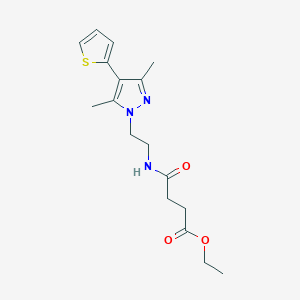
ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds with a thiophene ring, such as “ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate”, are often used in medicinal chemistry due to their diverse biological activities . They can interact with a variety of targets, including enzymes, receptors, and ion channels.
Actividad Biológica
Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
- Amine Functionalization : The introduction of the ethylamine moiety is achieved via nucleophilic substitution.
- Esterification : The final product is obtained by esterifying the carboxylic acid derivative with ethanol.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : In a study evaluating a series of pyrazole derivatives, compounds similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Ethyl 4... | 64 | Good against S. aureus |
| Ethyl 4... | 128 | Moderate against E. coli |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Anticancer Properties
Emerging research suggests potential anticancer activity:
- In Vitro Studies : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance efficacy .
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of similar compounds:
- Benzimidazole-Pyrazole Compounds : A study found that benzimidazole-pyrazole derivatives exhibited significant antibacterial activity and were effective against specific pathogens .
- Structural Activity Relationship (SAR) : Understanding how structural variations impact biological activity has been critical in optimizing these compounds for therapeutic use .
Propiedades
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCARAXJBCMQLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














